1,2,3,4-Tetrahydroquinoline

Description

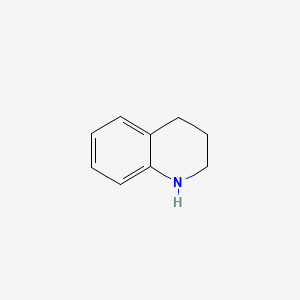

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6,10H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUJPTNKIBCYBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060903 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [MSDSonline] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2464 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

635-46-1, 25448-04-8 | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kusol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15311 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.216 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRAHYDROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR50N1Z9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Core in Bioactive Natural Products

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroquinoline core is a recurring and vital structural motif in a vast array of natural products, imbuing them with a remarkable spectrum of biological activities. This technical guide provides a comprehensive exploration of this privileged scaffold, designed for researchers, scientists, and professionals in drug development. We will delve into the diverse classes of natural products featuring this core, their origins, and their significant pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This guide will further provide an in-depth analysis of the synthetic and biosynthetic strategies employed to access these molecules, detailed protocols for their isolation and characterization, and a mechanistic look into their mode of action. Through a blend of established knowledge and recent findings, this document aims to serve as an essential resource for the discovery and development of novel therapeutics based on the this compound framework.

Introduction: The Significance of the this compound Scaffold

The this compound moiety, a fused heterocyclic system comprising a benzene ring fused to a fully saturated piperidine ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in natural products, ranging from microbial metabolites to complex plant alkaloids, underscores its evolutionary selection as a pharmacologically advantageous scaffold.[3] The conformational flexibility of the saturated piperidine ring, combined with the electronic nature of the aromatic portion, allows for diverse and specific interactions with a multitude of biological targets. This inherent versatility has made the tetrahydroquinoline core a focal point in medicinal chemistry and drug discovery, with synthetic derivatives and natural isolates alike demonstrating potent therapeutic potential.[4][5]

A Survey of Natural Products Incorporating the this compound Core

The structural diversity of natural products containing the this compound scaffold is vast. For clarity, we can classify them based on their structural complexity and biological activity.

Simple Tetrahydroquinoline Alkaloids

This class primarily includes alkaloids with relatively simple substitutions on the tetrahydroquinoline core. Many of these are found in plants, particularly in the Rutaceae and Rubiaceae families.

-

Cuspareine-type Alkaloids: Found in the bark of trees from the Galipea species, these alkaloids, including cuspareine, galipeine, and galipinine, exhibit a range of biological activities, including antimalarial and antibacterial properties.[6][7]

Terpenoid-Hybrid Tetrahydroquinolines

These molecules feature a this compound core fused or linked to a terpenoid moiety, resulting in complex and often stereochemically rich structures.

-

Virantmycin and Related Compounds: Isolated from Streptomyces species, virantmycin is a potent antiviral agent with a unique structure that includes a chlorinated tetrahydroquinoline ring linked to a geranyl-derived side chain.[8][9] Its activity against both RNA and DNA viruses has made it a subject of significant interest.[10][11]

Other Notable Examples

The this compound scaffold is also present in a variety of other natural products with diverse biological activities.

-

Lemaireoquinone: This unique alkaloid, isolated from cacti, features a tetrahydroquinoline core fused to a quinone moiety. It has demonstrated notable cytotoxicity against various cancer cell lines.

Table 1: Representative Natural Products Containing the this compound Scaffold

| Compound | Natural Source | Key Biological Activities |

| Virantmycin | Streptomyces nitrosporeus | Antiviral (RNA and DNA viruses)[9] |

| Cuspareine | Galipea officinalis | Antimalarial, Antibacterial |

| Galipeine | Galipea officinalis | Antimalarial, Antibacterial |

| Galipinine | Galipea officinalis | Antimalarial, Antibacterial |

| Lemaireoquinone | Cacti | Cytotoxic |

| Martinelline | Martinella iquitosensis | Bradykinin B1 and B2 receptor antagonist |

Biosynthesis and Chemical Synthesis of the Tetrahydroquinoline Core

Understanding the assembly of the this compound scaffold in nature and in the laboratory is crucial for the development of new analogs and synthetic routes.

Biosynthetic Pathways

The biosynthesis of the this compound core in many natural products is believed to originate from precursors derived from the shikimate pathway, such as p-aminobenzoic acid (PABA).[2][12][13][14][15]

A Representative Biosynthetic Pathway: Virantmycin

The biosynthesis of virantmycin in Streptomyces is thought to involve the condensation of a PABA-derived precursor with a geranyl pyrophosphate (GPP) unit.[16] Key enzymatic steps likely include a prenyltransferase to attach the terpene chain, followed by cyclization and chlorination to form the characteristic tetrahydroquinoline core.

Caption: A proposed biosynthetic pathway for virantmycin.

Key Synthetic Strategies: The Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of 1,2,3,4-tetrahydroquinolines.[1][17][18] This multicomponent reaction typically involves the cycloaddition of an aromatic imine with an electron-rich alkene, often catalyzed by a Lewis acid.[19][20]

Mechanism of the Povarov Reaction

The reaction proceeds through a stepwise mechanism involving the formation of an imine from an aniline and an aldehyde, followed by protonation or Lewis acid activation of the imine. The activated imine then undergoes an electrophilic attack by the alkene, leading to a stabilized carbocation intermediate. Subsequent intramolecular electrophilic aromatic substitution and rearomatization yield the final tetrahydroquinoline product.

Caption: A simplified workflow of the Povarov reaction.

Biological Activities and Mechanisms of Action

Natural products containing the this compound scaffold exhibit a wide range of pharmacological activities, making them attractive starting points for drug discovery.

Antiviral Activity: The Case of Virantmycin

Virantmycin is a well-studied example of a tetrahydroquinoline-containing natural product with potent antiviral activity against a broad spectrum of viruses, including influenza virus and herpes simplex virus.[9][10][11] While the exact molecular mechanism is still under investigation, it is believed to interfere with viral replication processes.[21] The presence of the chlorine atom and the specific stereochemistry of the molecule are thought to be crucial for its activity.[16]

Anticancer and Cytotoxic Activity

Several tetrahydroquinoline alkaloids have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often linked to their ability to inhibit key cellular processes or signaling pathways involved in cell proliferation and survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival.[22] Its aberrant activation is a hallmark of many cancers and inflammatory diseases.[23][24] A number of natural and synthetic tetrahydroquinoline derivatives have been identified as potent inhibitors of the NF-κB pathway, often with low micromolar IC50 values.[4] They can interfere with different steps of the pathway, such as the degradation of IκBα or the nuclear translocation of the NF-κB complex.

Caption: Inhibition of the NF-κB signaling pathway by tetrahydroquinoline compounds.

Experimental Protocols: A Practical Guide

This section provides standardized, step-by-step methodologies for the isolation, characterization, and biological evaluation of natural products containing the this compound scaffold.

Isolation of Virantmycin from Streptomyces nitrosporeus

This protocol outlines a general procedure for the extraction and purification of virantmycin from a liquid culture of Streptomyces nitrosporeus.

Step-by-Step Methodology:

-

Fermentation: Culture Streptomyces nitrosporeus in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions (e.g., 28°C, 200 rpm) for 7-10 days.[23][25][26]

-

Extraction:

-

Chromatographic Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the desired compound.

-

Further purify the active fractions using high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient to yield pure virantmycin.[8]

-

Structure Elucidation: Spectroscopic Analysis of the this compound Core

The unambiguous identification of the this compound scaffold relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[27][28][29]

¹H NMR Spectroscopy:

-

Aromatic Protons: The protons on the benzene ring typically appear in the range of δ 6.5-7.5 ppm, with their multiplicity and coupling constants providing information about the substitution pattern.

-

Saturated Ring Protons:

-

H-2: The protons at the C2 position, adjacent to the nitrogen, are typically diastereotopic and appear as multiplets in the range of δ 3.0-3.5 ppm.

-

H-3: The protons at the C3 position usually resonate as a complex multiplet around δ 1.8-2.2 ppm.

-

H-4: The protons at the C4 position, benzylic to the aromatic ring, appear as a multiplet around δ 2.7-3.0 ppm.

-

-

N-H Proton: The proton on the nitrogen atom typically appears as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.[6][30][31]

¹³C NMR Spectroscopy:

-

Aromatic Carbons: The carbons of the benzene ring resonate in the typical aromatic region of δ 110-150 ppm.

-

Saturated Ring Carbons:

-

C-2: The carbon adjacent to the nitrogen (C2) appears around δ 45-55 ppm.

-

C-3: The C3 carbon resonates in the range of δ 20-30 ppm.

-

C-4: The benzylic carbon (C4) is typically found around δ 25-35 ppm.[32]

-

Mass Spectrometry (MS):

Electron impact (EI) and electrospray ionization (ESI) mass spectrometry are invaluable for determining the molecular weight and fragmentation patterns of tetrahydroquinoline-containing compounds. Common fragmentation pathways involve the cleavage of the saturated ring, often through a retro-Diels-Alder (rDA) type reaction, and the loss of substituents.[3][22][33][34][35]

Biological Evaluation: Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of natural products.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the purified natural product (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel bioactive natural products. The diverse and potent biological activities exhibited by these compounds, coupled with advances in synthetic and biosynthetic methodologies, provide a solid foundation for future drug development efforts. Further exploration of untapped natural sources, such as marine organisms and endophytic fungi, is likely to unveil new and structurally unique tetrahydroquinoline derivatives. Moreover, a deeper understanding of their mechanisms of action will be crucial for the rational design of more potent and selective therapeutic agents. The integration of modern analytical techniques, computational modeling, and synthetic biology will undoubtedly accelerate the translation of these promising natural products from the laboratory to the clinic.

References

-

Povarov Reaction - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

- Domingo, L. R., Aurell, M. J., Sáez, J. A., & Mekelleche, S. M. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(48), 25163-25172.

- de Paiva, W. F., Rego, Y. F., de Fátima, Â., & Fernandes, S. A. (2020). The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines. Journal of the Brazilian Chemical Society, 31(10), 2035-2056.

- Lavilla, R. (2007). Mechanistic variations of the Povarov multicomponent reaction and related processes. Current Organic Chemistry, 11(15), 1327-1340.

- Domingo, L. R., Aurell, M. J., Sáez, J. A., & Mekelleche, S. M. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Advances, 4(48), 25163-25172.

- Englesberg, E. (1956). The biosynthesis of p-aminobenzoic acid. Proceedings of the National Academy of Sciences, 42(12), 1492-1495.

- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.

- Green, J. M., & Nichols, B. P. (1992). Characterization and sequence of Escherichia coli pabC, the gene encoding aminodeoxychorismate lyase, a pyridoxal phosphate-containing enzyme. Journal of bacteriology, 174(16), 5317-5323.

- Nakagawa, A., Iwai, Y., Hashimoto, H., Miyazaki, N., Oiwa, R., Takahashi, Y., ... & Ōmura, S. (1981). Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. The Journal of antibiotics, 34(11), 1408-1415.

-

PubChem. (n.d.). This compound. Retrieved January 8, 2026, from [Link]

- Liu, M., Ren, M., Wang, Y., Zhang, Y., Li, Y., Li, J., ... & Yang, X. (2023). Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992. Molecules, 28(2), 762.

- Nakagawa, A., Iwai, Y., Hashimoto, H., Miyazaki, N., Oiwa, R., Takahashi, Y., ... & Ōmura, S. (1981). Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. The Journal of antibiotics, 34(11), 1408-15.

- Khadem, S., & Craker, L. E. (2023). Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity.

- Lee, H. W., & Kim, S. H. (2012). General fragmentations of alkaloids in electrospray ionization tandem mass spectrometry. Bulletin of the Korean Chemical Society, 33(11), 3749-3752.

- Kim, K. H., Lee, K. H., Kim, J. S., Jo, Y. H., Choi, J. H., Kim, J. A., ... & Lee, K. T. (2016). Development of Novel 1, 2, 3, 4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. ACS medicinal chemistry letters, 7(4), 385-390.

-

Lee, H. W., & Kim, S. H. (2012). General MS/MS fragmentation pathways of (A) tetrahydroprotoberberine-, (B) protopine-, and (C) benzyliosquinoline-type alkaloids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). THE BIOSYNTHESIS OF p-AMINOBENZOIC ACID. Retrieved January 8, 2026, from [Link]

- Faheem, K. K., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. RSC advances, 11(21), 12597-12624.

- Ōmura, S., Nakagawa, A., Hashimoto, H., Oiwa, R., Iwai, Y., Hirano, A., ... & Kojima, Y. (1980). Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces. The Journal of antibiotics, 33(11), 1395-1396.

- Molinski, T. F. (2010). Microscale methodology for structure elucidation of natural products. Current opinion in drug discovery & development, 13(2), 204.

-

American Chemical Society. (2023, January 13). p-Aminobenzoic acid. Retrieved January 8, 2026, from [Link]

- U.S. Patent No. US20140371418A1. (2014).

- Kumar, P., & Hunashal, R. D. (2018). Synthesis, spectral characterization and in-vitro screening of some novel tetrahydroquinoline derivatives for their antitubercular, antioxidant activities. Saudi Journal of Medical and Pharmaceutical Sciences, 4(1), 151-155.

- Ōmura, S., Nakagawa, A., Hashimoto, H., Oiwa, R., Iwai, Y., Hirano, A., ... & Kojima, Y. (1980). Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. The Journal of antibiotics, 33(11), 1395-6.

- Jaspars, M., & de la Cruz, M. (2005). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy.

- Al-Hourani, B. J. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc, 14(1), 1-13.

-

ResearchGate. (2015, April 22). What are the steps for complete structure elucidation with NMR? Retrieved January 8, 2026, from [Link]

- Faheem, K. K., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. RSC Advances, 11(21), 12597-12624.

- S. N. V. (2015). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Journal of the Chilean Chemical Society, 60(3), 2993-2997.

- Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. (2016). Structural analysis of natural products. Analytical chemistry, 88(1), 4-35.

- Corrêa, A. G., & Zuin, V. G. (2004). Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry. Rapid communications in mass spectrometry, 18(5), 523-528.

-

BioS 353. (2011, January). ANTI-VIRAL DRUGS. Retrieved January 8, 2026, from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, 3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylic acid (2l), and methyl 3-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)acrylate (3l) in DMSO-d6. Retrieved January 8, 2026, from [Link]

- Perlman, D., & O'brien, E. (1954). Novel fermentation procedures for the production and the isolation of antibiotics. Antibiotics & chemotherapy (Northfield, Ill.), 4(8), 894-898.

-

Diaz, M. A. N., Diaz, G., & Miranda, I. L. (n.d.). Structure of the 1,2,3,4-tetrahydroquinolin alkaloids angustureine, galipeine, cuspareine, and galipinine. Retrieved from [Link]

- Patel, A. (2023, June 2). New Developments in Nf-Κb Inhibitors Derived from Natural Products For The Treatment Of Cancer And Inflammation. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(1).

-

PubMed. (n.d.). Isolation and structure of a new antibiotic viridomycin F produced by Streptomyces sp. K96-0188. Retrieved January 8, 2026, from [Link]

- Bao, X., Zhou, Y., Yang, Z., Zhong, Y., Hu, X., Li, Z., ... & Li, D. (2026).

- Chanda, R., & Patel, A. (2024, June 2). New Developments in Nf-Κb Inhibitors Derived from Natural Products For The Treatment Of Cancer And Inflammation. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques, 1(1).

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Novel this compound Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]

- 9. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pnas.org [pnas.org]

- 13. THE BIOSYNTHESIS OF p-AMINOBENZOIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acs.org [acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Povarov reaction - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. BioS 353 [lehigh.edu]

- 22. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. hilarispublisher.com [hilarispublisher.com]

- 24. ijpcat.com [ijpcat.com]

- 25. Novel fermentation procedures for the production and the isolation of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Isolation and structure of a new antibiotic viridomycin F produced by Streptomyces sp. K96-0188 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 28. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 29. pubs.acs.org [pubs.acs.org]

- 30. This compound | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. This compound(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 33. scispace.com [scispace.com]

- 34. researchgate.net [researchgate.net]

- 35. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,2,3,4-Tetrahydroquinoline Alkaloids

Abstract

The 1,2,3,4-tetrahydroquinoline core is a ubiquitous and privileged scaffold in the annals of natural product chemistry and medicinal chemistry. Its unique three-dimensional structure and inherent biological activities have captivated chemists and pharmacologists for over a century. This in-depth technical guide provides a comprehensive overview of the discovery and history of this compound alkaloids, tracing their journey from initial isolation from natural sources to their synthesis in the laboratory and the elucidation of their biological significance. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational discoveries, key chemical transformations, and the evolving understanding of this important class of bioactive molecules.

Introduction: The Quinoline Core and its Hydrogenated Progeny

The story of this compound alkaloids begins with their aromatic precursor, quinoline. This heterocyclic aromatic compound, consisting of a benzene ring fused to a pyridine ring, was first isolated from coal tar in 1834 by the German chemist Friedlieb Ferdinand Runge.[1] The late 19th century saw the development of seminal synthetic methods for the quinoline core, including the Skraup synthesis (1880), the Doebner-von Miller reaction (1881), and the Combes synthesis (1888), which laid the groundwork for the chemical exploration of this heterocyclic family.[2][3][4]

While the planar, aromatic quinoline system is the parent of notable alkaloids like quinine, the partial hydrogenation of the pyridine ring to form the this compound scaffold introduces a chiral center and a more flexible, three-dimensional structure. This seemingly subtle chemical modification dramatically expands the chemical space and biological activities of these alkaloids, transforming them into a distinct and highly significant class of natural products.

The Dawn of Discovery: The Angostura Alkaloids

The first major and well-characterized class of this compound alkaloids to be discovered were the "Angostura alkaloids," isolated from the bark of the South American tree Galipea officinalis (Rutaceae).[5] This tree is famously associated with the town of Angostura in Venezuela (now Ciudad Bolívar), the original source of the commercially renowned Angostura bitters.[6] It is a common misconception that the bitters contain alkaloids from the Angostura bark; in fact, they do not.[7] However, the bark itself is a rich source of a unique family of 2-substituted this compound alkaloids.

Key members of this family include:

-

Cuspareine

-

Galipine

-

Galipeine

-

Angustureine

The structural elucidation of these alkaloids was a gradual process, with significant contributions made in the latter half of the 20th century, culminating in detailed spectroscopic and synthetic studies in the 1990s and 2000s that solidified their structures and absolute configurations.[7][8]

Isolation of Angostura Alkaloids: A Representative Protocol

The isolation of these alkaloids from Galipea officinalis bark typically involves a classical acid-base extraction procedure, exploiting the basic nature of the nitrogen atom in the tetrahydroquinoline ring.

Experimental Protocol: Acid-Base Extraction of Alkaloids from Galipea officinalis

-

Maceration and Extraction:

-

Powdered bark of Galipea officinalis is macerated with a polar solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours) to extract a broad range of compounds.

-

The process is often repeated multiple times with fresh solvent to ensure exhaustive extraction.

-

The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in an aqueous acidic solution (e.g., 5% HCl), which protonates the basic alkaloids, rendering them water-soluble.

-

This acidic aqueous solution is then washed with an immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.

-

The acidic aqueous layer, now enriched with alkaloid hydrochlorides, is basified with a base such as ammonium hydroxide or sodium carbonate to a pH of approximately 9-10.

-

This deprotonates the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is then extracted multiple times with an organic solvent (e.g., dichloromethane or chloroform) to isolate the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.

-

The individual alkaloids are then separated and purified using chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

The Synthetic Quest: From Aromatic Precursors to Saturated Scaffolds

The synthesis of 1,2,3,4-tetrahydroquinolines has been a subject of intense research, evolving from early reduction methods to highly sophisticated modern asymmetric strategies.

Early Approaches: The Reduction of Quinolines

Historically, the most straightforward route to the this compound core was the reduction of the corresponding quinoline. Early methods for this transformation included:

-

Catalytic Hydrogenation: The use of metal catalysts for hydrogenation became prominent in the early 20th century. Adams' catalyst (platinum dioxide) was found to be effective for the reduction of the quinoline ring under hydrogen pressure.[9] Numerous other heterogeneous catalysts, including those based on palladium, ruthenium, and rhodium, have since been developed for this purpose.[10]

-

Chemical Reduction: Methods such as the Ladenburg reduction, using sodium in ethanol, were also employed in the early days of synthetic chemistry to achieve the reduction of the pyridine ring of quinoline.

These early methods, while effective for producing the core scaffold, often lacked control over stereochemistry and functional group tolerance.

Modern Synthetic Methodologies

The demand for enantiomerically pure and functionally diverse 1,2,3,4-tetrahydroquinolines in drug discovery has driven the development of more advanced synthetic methods.

-

Asymmetric Hydrogenation: The development of chiral transition metal catalysts, particularly those based on iridium and ruthenium, has enabled the highly enantioselective hydrogenation of quinolines to afford optically active 1,2,3,4-tetrahydroquinolines.[11]

-

Domino Reactions: These reactions, also known as cascade or tandem reactions, allow for the construction of complex molecules in a single operation without the isolation of intermediates. Various domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, often involving a reductive cyclization of a suitably substituted nitroarene.[5]

Experimental Protocol: A Modern Domino Synthesis of a this compound Derivative

This protocol is a representative example of a reductive cyclization to form the tetrahydroquinoline ring system.

-

Reaction Setup:

-

To a solution of a 2-nitrochalcone derivative in a suitable solvent (e.g., dichloromethane) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (10% Pd/C).

-

-

Hydrogenation:

-

The vessel is purged with hydrogen gas and the reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

-

Workup and Purification:

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

-

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of quinoline alkaloids in plants is believed to originate from the shikimate pathway, with anthranilic acid serving as a key precursor, which itself is derived from tryptophan.[2] The biosynthesis of the more complex quinoline alkaloids, such as those found in Cinchona species, involves the condensation of a tryptophan-derived unit with a terpenoid component.[12]

For simpler tetrahydroquinoline alkaloids, the biosynthetic pathways are less well-defined but are thought to involve the cyclization of intermediates derived from anthranilic acid.

A notable example of a tetrahydroquinoline alkaloid from a microbial source is virantmycin , produced by Streptomyces species. Its biosynthesis is proposed to involve the geranylation of p-aminobenzoic acid, followed by a series of cyclization and rearrangement reactions to form the tetrahydroquinoline core.[1]

Biological Activities and Therapeutic Potential

This compound alkaloids exhibit a broad spectrum of biological activities, which has made them attractive targets for drug discovery.

| Alkaloid/Derivative | Biological Activity | Quantitative Data (Example) | Reference(s) |

| Angustura Alkaloids | Antitubercular | MIC against M. tuberculosis: Varies by alkaloid and fraction. | [13] |

| Antimalarial | IC₅₀ against P. falciparum (chloroquine-sensitive): 1.8 to 40 µg/ml. | [14] | |

| Virantmycin | Antiviral | Potent activity against various RNA and DNA viruses. | [6][15] |

| Synthetic Derivatives | Anticancer | A 1,2,3,4-tetrahydroquin-8-ol derivative showed potent in vivo anti-tumor activity. | [11] |

The diverse biological activities highlight the potential of the this compound scaffold as a template for the development of new therapeutic agents.

Conclusion and Future Perspectives

The journey of this compound alkaloids, from their initial discovery in the bark of a South American tree to their sophisticated synthesis in modern laboratories, is a testament to the enduring importance of natural products in chemical and biomedical research. The unique structural features and broad biological activities of these compounds continue to inspire the development of new synthetic methodologies and the exploration of novel therapeutic applications. As our understanding of their biosynthesis and mechanisms of action deepens, the this compound scaffold is poised to remain a central theme in the ongoing quest for new medicines to combat a wide range of human diseases.

Diagrams

Historical Timeline of Key Discoveries

Caption: A timeline of key discoveries in the history of quinoline and this compound alkaloids.

General Biosynthetic Origin of Quinoline Alkaloids

Caption: Simplified biosynthetic origin of quinoline and this compound alkaloids.

Experimental Workflow: Isolation and Synthesis

Caption: A comparative workflow for the isolation and synthesis of this compound alkaloids.

References

-

Quinoline alkaloids . In: Wikipedia. Retrieved January 7, 2026, from [Link]

-

Skraup reaction . In: Wikipedia. Retrieved January 7, 2026, from [Link]

-

Combes quinoline synthesis . In: Wikipedia. Retrieved January 7, 2026, from [Link]

-

Geerlings, A., van der Heijden, R., & Verpoorte, R. (1999). Alkaloid production by a Cinchona officinalis 'Ledgeriana' hairy root culture containing constitutive expression constructs of tryptophan decarboxylase and strictosidine synthase cDNAs from Catharanthus roseus . Plant Cell Reports, 19(2), 191–196. [Link]

-

Yan, M., Jin, T., Chen, Q., Ho, H. E., Fujita, T., Chen, L.-Y., Bao, M., Chen, M.-W., Asao, N., & Yamamoto, Y. (2013). Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source . Organic Letters, 15(7), 1484–1487. [Link]

-

Quinoline . In: Wikipedia. Retrieved January 7, 2026, from [Link]

-

Smith, H. A. (1950). THE CATALYTIC HYDROGENATION OF QUINOLINE . Georgia Institute of Technology. [Link]

-

Gibbons, S., Leimkugel, J., Oluwatuyi, M., & Holmes, E. (1999). Activity against Mycobacterium tuberculosis of alkaloid constituents of Angostura bark, Galipea officinalis . Planta Medica, 65(3), 250–254. [Link]

-

Angostura history . Difford's Guide. Retrieved January 7, 2026, from [Link]

-

Jacquemond-Collet, I., Mustofa, Valentin, A., Fourasté, I., & Moulis, C. (2001). Identification of the alkaloids of Galipea officinalis by gas chromatography-mass spectrometry . Phytochemical Analysis, 12(5), 312–319. [Link]

-

Angostura bitters . In: Wikipedia. Retrieved January 7, 2026, from [Link]

-

Ōmura, S., Nakagawa, A., Shimizu, H., & Iwai, Y. (1980). Virantmycin, a potent antiviral antibiotic produced by a strain of Streptomyces . The Journal of Antibiotics, 33(11), 1395–1396. [Link]

-

Lam, K.-H., Chan, K.-P., Chan, T.-S., Au, S.-W., & Chan, P.-H. (2013). Preparation of Galipea officinalis Hancock type tetrahydroquinoline alkaloid analogues as anti-tumour agents . Phytomedicine, 20(2), 166–171. [Link]

-

Lam, K.-H., Chan, K.-P., Chan, T.-S., Au, S.-W., & Chan, P.-H. (2013). Preparation of Galipea officinalis Hancock type tetrahydroquinoline alkaloid analogues as anti-tumour agents . Phytomedicine, 20(2), 166–171. [Link]

Sources

- 1. Antiviral Activity of Benzoheterocyclic Compounds from Soil-Derived Streptomyces jiujiangensis NBERC-24992 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline alkaloids - Wikipedia [en.wikipedia.org]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virantmycin, a new antiviral antibiotic produced by a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the alkaloids of Galipea officinalis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. GT Digital Repository [repository.gatech.edu]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of Galipea officinalis Hancock type tetrahydroquinoline alkaloid analogues as anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Activity against Mycobacterium tuberculosis of alkaloid constituents of Angostura bark, Galipea officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 15. satoshi-omura.info [satoshi-omura.info]

physical and chemical properties of 1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroquinoline: Properties, Synthesis, and Applications

Introduction

This compound (THQ) is a heterocyclic organic compound and a partially hydrogenated derivative of quinoline.[1][2] This versatile molecule, presenting as a colorless to pale yellow liquid, serves as a foundational scaffold in a multitude of high-value chemical applications.[2][3][4] Its unique bicyclic structure, featuring a secondary amine fused to an aromatic ring, imparts a rich and varied reactivity profile.[3] The THQ nucleus is a ubiquitous core structure in a vast array of natural products and synthetic pharmaceuticals, making it a prime target for chemists and drug development professionals.[5] Bioactive molecules incorporating this framework include the antiarrhythmic drug Nicainoprol and the schistosomicide Oxamniquine.[1][5]

This guide provides a comprehensive overview of the core , details its synthesis and reactivity, explores its applications, and outlines essential safety and handling protocols for researchers and scientists.

Molecular Structure and Identifiers

The structure of this compound consists of a benzene ring fused to a saturated piperidine ring. This arrangement is key to its chemical behavior, combining the characteristics of an aromatic system with those of a secondary aliphatic amine.

Caption: Molecular Structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 635-46-1 | [3][4][6] |

| Molecular Formula | C₉H₁₁N | [3][4][7] |

| Molecular Weight | 133.19 g/mol | [3][6][8] |

| IUPAC Name | This compound | [4][8] |

| Synonyms | Kusol, Benzopiperidine, Hydroquinoline | [8][9][10] |

| ChEBI ID | CHEBI:213323 | [1][10] |

| PubChem CID | 69460 | [3][8] |

| InChI Key | LBUJPTNKIBCYBY-UHFFFAOYSA-N | [4][8] |

| SMILES | C1CNC2=CC=CC=C2C1 |[4] |

Physicochemical Properties

The physical properties of THQ are critical for its handling, storage, and application in synthesis. It exists as a liquid at room temperature that may darken upon storage and has limited solubility in water but is miscible with many organic solvents.[4][10][11]

Table 2: Core Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White or colorless to yellow to orange liquid/powder | [3][4] |

| Melting Point | 9–20 °C (48.2–68 °F; 282.15–293.15 K) | [1][3][12] |

| Boiling Point | 249–251 °C (480–484 °F; 522.15–524.15 K) at 760 mmHg | [1][3][6] |

| 113–117 °C (235–243 °F) at 10 mmHg | [7][13] | |

| Density | 1.06–1.061 g/mL at 25 °C | [3][13] |

| Refractive Index (n20/D) | 1.593–1.596 | [3][4] |

| Water Solubility | <1 g/L (20 °C) | [7][10][14] |

| Organic Solvent Solubility | Miscible with alcohol, ether, carbon disulfide | [9][11] |

| Vapor Pressure | 0.0212–0.04 mmHg at 25 °C | [8][14] |

| Flash Point | 100 °C (212 °F) | [6][10] |

| pKa | 5.09 ± 0.20 (Predicted) | [15] |

| LogP (Octanol/Water) | 2.29–2.3 |[9][12] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation of THQ and its derivatives.

-

¹H NMR: The proton NMR spectrum is characterized by signals for the aromatic protons on the benzene ring and distinct multiplets for the aliphatic protons of the piperidine ring at positions 2, 3, and 4, along with a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum will show four signals for the saturated carbons of the piperidine ring and six signals for the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum prominently features a characteristic N-H stretching band for the secondary amine, C-H stretching for both aromatic and aliphatic components, and C=C stretching bands for the aromatic ring.[8]

-

Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight (133.19 g/mol ).

Chemical Reactivity and Derivatization

The reactivity of THQ is governed by two main features: the nucleophilic secondary amine and the electron-rich aromatic ring. This dual reactivity allows for selective functionalization at either the nitrogen atom or the benzene ring, making it a versatile synthetic intermediate.

-

N-Functionalization: The secondary amine is readily nucleophilic and can be easily alkylated, acylated, or arylated. These reactions are foundational for building a diverse library of THQ derivatives for drug discovery. For instance, N-methylation is a key step in the synthesis of alkaloids like angustureine.[16]

-

Electrophilic Aromatic Substitution: The amine group is a strong activating group, directing electrophilic substitution to the ortho and para positions of the benzene ring (positions 5 and 7). This allows for the introduction of various functional groups, such as halogens, nitro groups, and acyl groups.

-

Oxidation (Dehydrogenation): THQ can be oxidized to re-aromatize the piperidine ring, yielding quinoline. This reversible hydrogenation/dehydrogenation property has been explored for its use as a hydrogen-donor solvent.[1]

Synthesis of this compound

The most direct and common method for synthesizing THQ is the catalytic hydrogenation of quinoline.[1] However, numerous modern methods have been developed to afford substituted THQs with high efficiency and stereoselectivity, including domino reactions and metal-free hydrogenative reductions.[5][17]

Caption: Generalized workflow for the synthesis of THQ via reduction.

Experimental Protocol: Metal-Free Reduction of Quinoline

This protocol is adapted from a procedure utilizing tris(pentafluorophenyl)borane (B(C₆F₅)₃) and a hydrosilane, which offers a metal-free alternative to traditional hydrogenation.[7][13][17]

Objective: To synthesize this compound from quinoline.

Materials:

-

Quinoline (1.0 equiv)

-

Tris(pentafluorophenyl)borane, B(C₆F₅)₃ (5.0 mol %)

-

Diethylsilane (3.5 equiv)

-

Chloroform (anhydrous)

-

Argon or Nitrogen gas supply

-

Reaction vial with stir bar

Procedure:

-

Catalyst Preparation: In a dry 1.5 mL reaction vial under an argon atmosphere, dissolve B(C₆F₅)₃ (0.025 mmol, 5.0 mol %) in anhydrous chloroform (0.60 mL).

-

Addition of Reducing Agent: To the catalyst solution, add diethylsilane (1.75 mmol, 3.5 equiv). Briefly shake the mixture.

-

Initiation of Reaction: Add quinoline (0.50 mmol, 1.0 equiv) to the vial. Seal the vial and stir the reaction mixture at 25–65 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) over 6–24 hours until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the crude product under reduced pressure to remove the solvent and excess silane.

-

Purification: The resulting crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the final product.

Causality: The B(C₆F₅)₃ acts as a Lewis acid, activating the quinoline towards reduction by the hydrosilane. The reaction proceeds via a 1,4-addition of the hydrosilane to the quinoline, followed by a subsequent transfer hydrogenation to yield the fully saturated piperidine ring.[17] This method avoids the need for high-pressure hydrogen gas and heavy metal catalysts.

Applications in Research and Development

The THQ scaffold is a privileged structure in medicinal chemistry and materials science due to its favorable properties and synthetic accessibility.[3]

-

Pharmaceutical Development: It is a key intermediate in the synthesis of drugs targeting a range of conditions, including neurological disorders, malaria, and arrhythmias.[3][5][6] Its structure allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets.

-

Organic Synthesis: As a versatile building block, THQ is used to create more complex molecules.[3][18] Its derivatives are employed in the development of agrochemicals such as pesticides and fungicides.[18]

-

Material Science and Other Industries: The compound's unique properties are explored in the creation of novel polymers and coatings.[3] It also finds use in the production of dyes, pigments, and as a corrosion inhibitor.[3][6][18]

Safety, Handling, and Storage

This compound is considered hazardous and requires careful handling.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Code | Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][8][10] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][8][10] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [1][8][10] |

| Carcinogenicity | H350 | May cause cancer |[1][19] |

Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[19][20]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]

-

Avoid contact with skin, eyes, and clothing.[19] In case of contact, rinse immediately with plenty of water.[19][20]

-

Ensure that eyewash stations and safety showers are readily accessible.[19]

Storage:

-

Store in a cool, dry, and dark place, away from incompatible materials like oxidizing agents.[15][21]

-

Recommended storage is in a tightly sealed container at 2–8 °C under an inert atmosphere (e.g., argon).[3][11]

-

The product may darken upon storage, which may indicate some degradation.[4]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its unique combination of an aromatic ring and a secondary amine within a rigid bicyclic structure provides a platform for extensive chemical modification. A thorough understanding of its physical properties, reactivity, and synthesis is crucial for chemists and researchers aiming to leverage this scaffold for the development of new pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is paramount when handling this versatile yet hazardous chemical intermediate.

References

-

Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(12), 10357-10398. [Link]

-

Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69460, this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Chemical Potential: this compound in Organic Synthesis and Beyond. Retrieved from [Link]

-

ChemBK. (2024). 1,2,3,4-tetrahydro-quinolin. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Synthesis of 1,2,3,4-Tetrahydroquinolines including Angustureine and Congeneric Alkaloids. A Review. Retrieved from [Link]

-

Scent.vn. (n.d.). This compound (CAS 635-46-1). Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

SLS Ireland. (n.d.). This compound, 9 | T15504-100G | SIGMA-ALDRICH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. Retrieved from [Link]

-

Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(4), 543-568. [Link]

-

Cheméo. (n.d.). Chemical Properties of Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

- 1. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. parchem.com [parchem.com]

- 7. This compound CAS#: 635-46-1 [m.chemicalbook.com]

- 8. This compound | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scent.vn [scent.vn]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. labsolu.ca [labsolu.ca]

- 12. This compound [stenutz.eu]

- 13. This compound | 635-46-1 [chemicalbook.com]

- 14. chembk.com [chembk.com]

- 15. chembk.com [chembk.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

- 20. echemi.com [echemi.com]

- 21. fishersci.com [fishersci.com]

The Tetrahydroquinoline Motif: A Privileged Scaffold in Modern Drug Discovery

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold has emerged as a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of natural products and synthetically accessible compounds.[1][2] This guide provides a comprehensive exploration of the THQ motif's profound biological significance. We will dissect its role as a "privileged structure," examining its diverse pharmacological activities that span from oncology to neurodegenerative disorders and infectious diseases.[3][4] By synthesizing insights from chemical synthesis, molecular mechanisms, and biological evaluation, this document serves as a technical resource for scientists aiming to harness the therapeutic potential of this versatile heterocyclic system.

Part 1: The Tetrahydroquinoline Core - A Blueprint from Nature and Lab

The tetrahydroquinoline framework, featuring a benzene ring fused to a saturated piperidine ring, represents a unique structural entity that is both rigid and conformationally flexible, making it an ideal starting point for drug design.[5]

Natural Occurrence and Biosynthesis

The THQ motif is widespread in nature, particularly within the alkaloid family of secondary metabolites.[1][6] These compounds are found in various organisms, from plants and fungi to marine invertebrates, and are produced through diverse biosynthetic pathways.[2][5] This natural prevalence hints at their inherent biological activity, often evolved as chemical defense mechanisms.[5] While their natural abundance can be a source of novel bioactive leads, challenges related to accessibility and complex synthesis often necessitate laboratory-based approaches for drug development.[1][2]

Synthetic Accessibility: A Chemist's Playground

The significance of the THQ scaffold in medicinal chemistry is amplified by its synthetic tractability. Numerous robust and efficient synthetic methods have been developed, allowing for the creation of diverse libraries of THQ derivatives. Key strategies include:

-

Imino-Diels-Alder Reaction: A powerful cycloaddition method for constructing the core ring system.[7]

-

Povarov Reaction: A three-component reaction that provides facile access to functionalized THQs.[8]

-

Domino Reactions: Multi-step sequences performed in a single pot, offering high efficiency and atom economy.[9]

-

Catalytic Hydrogenation: Methods involving the reduction of quinolines to their saturated tetrahydroquinoline counterparts.[10]

This synthetic versatility enables chemists to systematically modify the scaffold to optimize potency, selectivity, and pharmacokinetic properties, a critical aspect of modern drug discovery.

Part 2: The Pharmacological Landscape of Tetrahydroquinoline Derivatives

The true value of the THQ motif lies in its broad spectrum of pharmacological activities. Its ability to serve as an inert carrier for various pharmacophores allows it to interact with a multitude of biological targets.[3]

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[11][12]

Mechanisms of Action:

-

Induction of Apoptosis: Many THQ compounds trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways.[12][13]

-

Cell Cycle Arrest: Derivatives have been shown to arrest the cell cycle, frequently at the G2/M phase, preventing cancer cell division.[11][13]

-

Inhibition of Tubulin Polymerization: Some THQs interfere with microtubule dynamics, a validated target in cancer chemotherapy.[12][14]

-

Signaling Pathway Modulation: A key mechanism involves the disruption of critical cell survival pathways. For instance, certain tetrahydroquinolinones induce massive oxidative stress, leading to autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway.[15]

Caption: PI3K/AKT/mTOR pathway inhibition by THQ derivatives.

Comparative Cytotoxicity of THQ Derivatives:

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | A549 (Lung) | 1.8 ± 0.1 | [13] |

| 4a | HCT-116 (Colon) | 3.5 ± 0.2 | [13] |

| 20d | HCT-116 (Colon) | Micromolar range | [15] |

| Various | Multiple | Reported as potent cytotoxic agents | [11][12][14] |

Neurodegenerative and Neuropsychiatric Disorders

The THQ scaffold is of significant interest for treating central nervous system disorders.[8] Derivatives have shown promise in alleviating conditions like Parkinson's disease (PD) by combating the underlying pathologies.[16]

Mechanisms of Action:

-

Antioxidant Effects: Neuronal death in PD is strongly linked to oxidative stress.[16] THQ derivatives can scavenge reactive oxygen species (ROS) and protect DNA from oxidative damage, in part due to the secondary nitrogen atom in the hydroquinoline ring.[16]

-

Anti-inflammatory Activity: Certain THQs can suppress neuroinflammation by modulating pathways such as NF-κB.[16]

It is crucial to note the distinction from the related tetrahydroisoquinoline (THIQ) scaffold. While some endogenous THIQs have been implicated as potential neurotoxins that could induce Parkinson-like symptoms, synthetic THQ derivatives are being developed for their neuroprotective properties, highlighting the critical role of specific molecular architecture in determining biological effect.[17][18][19][20]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and the THQ scaffold has proven to be a fertile ground for discovery.[21]

Spectrum of Activity:

-

Antibacterial: THQ derivatives have exhibited activity against a wide range of both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (e.g., Escherichia coli) bacteria.[22][23]

-

Antifungal: Activity has also been reported against fungal pathogens like Candida albicans and Aspergillus niger.[22]

The development of THQ-based antimicrobials represents a promising avenue for addressing infectious diseases.[21][24]

Broad Therapeutic Versatility

Beyond the major areas discussed, the THQ motif is a core structure in agents with a wide array of other biological activities, including:

This remarkable versatility solidifies the THQ scaffold's status as a privileged pharmacophore in drug development.[3][8]

Part 3: Key Methodologies in Tetrahydroquinoline R&D

A key aspect of a Senior Application Scientist's role is translating theoretical knowledge into actionable protocols. The following sections detail validated methodologies for the synthesis and biological evaluation of THQ compounds.

Experimental Protocol 1: One-Pot Synthesis via Imino-Diels-Alder Reaction

This protocol describes a facile, one-pot procedure for synthesizing THQ derivatives, which offers advantages in efficiency and scalability over multi-step methods.[7]

Objective: To synthesize a this compound derivative from an aniline, formaldehyde, and an alkene substrate.

Materials:

-

N-methylaniline

-

Formaldehyde (37% aqueous solution)

-

Alkene (e.g., 1-hexene, styrene)

-

Lewis Acid Catalyst (e.g., Yb(OTf)₃, Sc(OTf)₃)

-

Solvent (e.g., Acetonitrile)

-

Round-bottom flask, magnetic stirrer, condenser

-

Standard work-up and purification reagents (e.g., NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add N-methylaniline (1.0 eq), the selected alkene (1.5 eq), and the solvent (acetonitrile).

-

Catalyst Addition: Add the Lewis acid catalyst (e.g., 10 mol% Yb(OTf)₃) to the mixture.

-

Initiation: Add aqueous formaldehyde (1.2 eq) to the stirring solution at room temperature.

-

Reaction: Attach a condenser and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure tetrahydroquinoline derivative.

Caption: Workflow for the one-pot synthesis of THQ derivatives.

Experimental Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the MTT assay, a standard colorimetric method for assessing the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.[26]

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a synthesized THQ derivative against a cancer cell line (e.g., A549).

Materials:

-

Cancer cell line (e.g., A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Synthesized THQ derivative, dissolved in DMSO

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplate, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the THQ derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control with DMSO only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cytotoxicity assay.

Part 4: Challenges and Future Directions

While the tetrahydroquinoline scaffold holds immense promise, it is essential to approach its development with a critical, field-proven perspective.

Key Challenges:

-

Toxicity and Selectivity: As with many bioactive compounds, off-target effects and general toxicity can be significant hurdles.[1][2] Extensive structure-activity relationship (SAR) studies are required to engineer selectivity and minimize adverse effects.

-

Pan-Assay Interference Compounds (PAINS): Researchers must be vigilant about the potential for some derivatives, particularly certain fused tricyclic THQs, to act as PAINS.[27] These compounds can interfere with assay readouts through non-specific mechanisms, leading to false-positive results. It is crucial to employ secondary and counter-screening assays to validate initial hits and deprioritize nuisance compounds.[27]

Future Outlook: The future of THQ-based drug discovery is bright. Advances in synthetic chemistry will continue to provide novel derivatives with enhanced properties. The integration of computational chemistry and machine learning will enable more rational design of potent and selective inhibitors. As our understanding of disease biology deepens, the versatile THQ scaffold will undoubtedly be adapted to engage new and challenging therapeutic targets, reinforcing its status as a truly privileged motif in the quest for new medicines.

References

-

Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Natural Product Research. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

-

This compound Derivatives and its Significance in Medicinal Chemistry. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. [Link]

-

Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. PubMed. [Link]

-

New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Bentham Science Publisher. [Link]

-

Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

-

Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. [Link]

-

The Role of Tetrahydroisoquinolines in Modern Drug Discovery. Pharmaffiliates. [Link]

-

Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. ResearchGate. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]

-

Natural products incorporating tetrahydroquinolines. ResearchGate. [Link]

-

Practical One-Pot Procedure for the Synthesis of 1,2,3,4-Tetrahydroquinolines by the Imino-Diels-Alder Reaction. Taylor & Francis Online. [Link]

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. [Link]

-

Full article: Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity. Taylor & Francis. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

-

Drugs incorporating tetrahydroquinolines. ResearchGate. [Link]

-

Expanding the tetrahydroquinoline pharmacophore. PubMed. [Link]

-

Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. ACS Publications. [Link]

-

Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. PMC - NIH. [Link]

-

Biosynthesis of Tetrahydroisoquinoline Antibiotics. PubMed. [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. [Link]

-

Tricyclic Tetrahydroquinoline Antibacterial Agents. ResearchGate. [Link]

-

[Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances]. PubMed. [Link]

-

Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

Synthesis and antimicrobial activities of novel tetrahydroquinoline and tetrahydroisoquinoline analogues. ResearchGate. [Link]

-

Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. [Link]

-

Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. PubMed. [Link]

-

Tetrahydroisoquinoline lacks dopaminergic nigrostriatal neurotoxicity in mice. PubMed. [Link]

-